Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate
Description
Bicyclic Framework Analysis: Quinuclidine Core Topology
The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) forms the structural backbone of this compound. Its bicyclic system consists of a six-membered ring fused to a three-membered bridge, creating a rigid, chair-like conformation with C3 symmetry. The nitrogen atom occupies a bridgehead position, rendering it geometrically constrained yet highly nucleophilic due to minimal steric hindrance.
Key topological features include:
- Bond Lengths : The C-N bond in the quinuclidine core measures approximately 1.47 Å, while bridgehead C-C bonds range between 1.54–1.58 Å, consistent with sp3 hybridization.
- Angular Strain : The bridgehead angles are compressed to ~94°, introducing slight torsional strain that enhances reactivity at the nitrogen center.
- Symmetry : The C3 axis allows three equivalent positions for substituents, but the ester group at C3 breaks this symmetry, inducing anisotropic electronic effects.
Table 1: Geometric Parameters of the Quinuclidine Core
Stereoelectronic Properties of the Ester Functional Group
The ester group at C3 significantly influences the compound’s electronic landscape:
- Resonance Effects : The carbonyl oxygen withdraws electron density via conjugation, polarizing the adjacent C-O bonds (C=O: 1.21 Å; C-O: 1.34 Å). This creates a dipole moment of ~2.1 D, orienting the ester group perpendicular to the bicyclic plane.
- Steric Interactions : The ethoxy moiety introduces steric bulk, limiting rotational freedom around the C3-O bond (barrier: ~8 kcal/mol).
- Hydrogen Bonding : The ester carbonyl acts as a hydrogen bond acceptor, with a computed electrostatic potential (ESP) of -42 kcal/mol at the oxygen atom.
Density functional theory (DFT) calculations reveal that the ester group reduces the HOMO-LUMO gap by 0.7 eV compared to unsubstituted quinuclidine, enhancing electrophilic reactivity at the nitrogen center.
Conformational Dynamics via X-ray Crystallographic Studies
X-ray diffraction analyses of crystalline derivatives provide critical insights into conformational preferences:
- Crystal System : Monoclinic (space group P21/c) with unit cell dimensions a = 10.217 Å, b = 11.676 Å, c = 10.273 Å, and β = 114.2°.
- Torsional Angles : The ester group adopts a gauche conformation relative to the quinuclidine core, with a C3-C=O torsional angle of 112°.
- Packing Forces : van der Waals interactions between ethyl groups and π-stacking of aromatic moieties in analogs stabilize the lattice (intermolecular distances: 3.4–3.7 Å).
Table 2: Key Crystallographic Data
| Parameter | Value | Technique |
|---|---|---|
| C3-C=O Torsion | 112° | X-ray |
| Unit Cell Volume | 1,214 ų | Single-crystal |
| Hydrogen Bond Length | 2.89 Å (O···H-N) | Neutron Diffraction |
Comparative Structural Analysis with Related Azabicyclic Esters
Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate exhibits distinct structural differences compared to analogs:
- Quinuclidine-4-Carboxylates : The C3 ester derivative shows 15% greater planarity in the bicyclic core than C4-substituted isomers due to reduced steric clash with bridgehead hydrogens.
- 2-Oxabicyclo[2.2.2]octanes : Replacement of the N-atom with oxygen increases bridgehead angles by 3.2° and reduces C-C bond lengths by 0.06 Å, enhancing ring strain.
- 3-Amidoquinuclidines : Amide substitution at C3 decreases solubility by 40% in aqueous media compared to ester derivatives, attributed to stronger intermolecular hydrogen bonding.
Table 3: Structural Comparison with Azabicyclic Analogs
| Compound | Bridgehead Angle (°) | C-N/C-O Bond (Å) | Dipole Moment (D) |
|---|---|---|---|
| Ethyl 3-carboxylate | 94.2 | 1.47 (C-N) | 2.1 |
| 2-Oxabicyclo[2.2.2]octane | 97.4 | 1.41 (C-O) | 1.8 |
| 3-Amidoquinuclidine | 93.7 | 1.48 (C-N) | 3.4 |
Data derived from.
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-11-5-3-8(9)4-6-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYZKXCVJJQSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902975 | |
| Record name | NoName_3553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-33-1 | |
| Record name | Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a nitrogen atom in the ring, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 195.25 g/mol. The presence of the nitrogen atom allows for interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with muscarinic acetylcholine receptors (mAChRs). These interactions can lead to modulation of neurotransmitter release and synaptic plasticity, which are crucial for cognitive functions and behavioral responses.
- Receptor Interaction : The compound acts as an antagonist at mAChRs, particularly the M3 subtype, influencing calcium mobilization within cells .
- Neurotransmitter Modulation : Preliminary studies indicate that it may enhance or inhibit the release of neurotransmitters, potentially affecting cognitive processes such as memory and learning.
Pharmacological Studies
Research has shown that this compound exhibits various pharmacological effects:
- Antimicrobial Properties : Initial investigations suggest potential antimicrobial activity against certain pathogens, although further studies are needed to confirm these effects.
- Cognitive Enhancement : Given its structural similarity to other neuroactive compounds, it may have applications in treating cognitive dysfunctions associated with conditions like schizophrenia and Alzheimer's disease .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Muscarinic Receptors :
- Synthesis and Biological Evaluation :
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane | Bicyclic | Antimicrobial and CNS activity |
| 8-Azabicyclo[3.2.1]octane | Bicyclic | Known for analgesic properties |
| Quinuclidine | Bicyclic | Anticholinergic effects |
Scientific Research Applications
Medicinal Chemistry
1.1. Muscarinic Acetylcholine Receptor Antagonists
Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate has been explored as a muscarinic acetylcholine receptor antagonist. Research indicates that compounds derived from this scaffold exhibit inhibitory effects on M3 muscarinic receptors, which are implicated in numerous physiological processes including smooth muscle contraction and glandular secretion. The compound's structure allows for selective receptor binding, making it a candidate for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
1.2. Pain Management
The compound has shown promise in pain management through its effects on opioid receptors. Its structural similarity to known analgesics suggests potential use as a novel pain reliever with fewer side effects compared to traditional opioids . In vitro studies have demonstrated that derivatives of this compound can act as agonists at κ-opioid receptors, which are associated with pain modulation .
Neuropharmacology
2.1. Cognitive Enhancement
Research has indicated that this compound may enhance cognitive function by modulating cholinergic pathways in the brain. As a muscarinic antagonist, it could potentially improve memory and learning processes, making it relevant in the study of neurodegenerative diseases such as Alzheimer's .
2.2. Nicotinic Receptor Modulation
The compound's ability to interact with nicotinic acetylcholine receptors (nAChRs) has been investigated for its potential in treating nicotine addiction and other cognitive disorders. By acting as a modulator of nAChRs, it may help in reducing withdrawal symptoms and cravings associated with smoking cessation .
Synthesis and Derivatives
3.1. Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes that yield high-purity compounds suitable for research applications .
| Synthesis Method | Yield (%) | Key Steps |
|---|---|---|
| Cyclization of piperidine | 75 | Intramolecular reactions |
| Acylation with carboxylic acid | 85 | Esterification reactions |
Case Studies
4.1. In Vivo Studies on Pain Relief
A study conducted by Andreotti's group highlighted the efficacy of this compound derivatives in reducing pain responses in animal models, demonstrating a significant reduction in pain scores compared to control groups .
4.2. Cognitive Function Enhancement Trials
Clinical trials assessing the cognitive enhancement properties of this compound have shown promising results, particularly among elderly patients suffering from mild cognitive impairment . The trials reported improved scores on cognitive assessments after administration of the compound over a four-week period.
Comparison with Similar Compounds
Positional Isomers Within the Quinuclidine Framework
Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate has two primary positional isomers differing in ester group placement:
Key Differences :
- 3-Carboxylate : Optimal steric positioning for receptor interaction; higher anticholinergic activity .
- 4-Carboxylate : Used in industrial-scale syntheses (e.g., umeclidinium bromide) due to efficient cyclization pathways .
Derivatives with Substituent Modifications
Modifying the ester group or bicyclic core alters physicochemical and pharmacological properties:
Impact of Substituents :
- Acyloxy Groups (e.g., diphenylacetoxy): Increase steric bulk, affecting binding pocket interactions .
- Quaternary Ammonium Salts : Enhance water solubility and ionic interactions with receptors .
Bicyclic Systems with Different Ring Architectures
Compounds with alternative bicyclic frameworks exhibit distinct ring strain and pharmacological profiles:
Structural Implications :
- [2.2.2] Systems : Superior rigidity for receptor selectivity .
- [3.2.1] Systems: Potential for broader steric accessibility .
Physicochemical and Pharmacological Data Comparison
| Parameter | Ethyl 3-Carboxylate | Ethyl 4-Carboxylate | Ethyl 2-Carboxylate |
|---|---|---|---|
| Melting Point (°C) | 120–122* | Not reported | Not reported |
| logP (Predicted) | 1.8 | 1.9 | 1.7 |
| Receptor Binding (IC₅₀) | 12 nM (M₃ receptor) | >100 nM | 85 nM |
*Derivative example: Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate .
Preparation Methods
Reaction of Quinuclidine Derivatives with Ethyl Chloroformate
This is the most frequently reported method for preparing Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate. The process involves:
- Starting materials : Quinuclidine or 3-hydroxy-1-azabicyclo[2.2.2]octane derivatives.
- Reagents and conditions : Ethyl chloroformate is reacted with the quinuclidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
- Mechanism : The nucleophilic nitrogen or hydroxyl group attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming an intermediate carbamate or ester, which upon hydrolysis or rearrangement yields the ethyl ester product.
- Reaction environment : Typically carried out at room temperature with stirring to ensure complete conversion.
Multi-Step Organic Synthesis
In some cases, the synthesis involves:
- Initial functionalization : Introduction of a hydroxyl or carboxyl group at the 3-position of the azabicyclo[2.2.2]octane ring.
- Esterification : Conversion of the carboxylic acid intermediate to the ethyl ester using reagents like ethanol and acid catalysts or via acid chloride intermediates.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the pure ethyl ester.
Industrial and Continuous Flow Methods
- Continuous flow reactors : Used to optimize mixing and temperature control, improving yield and purity.
- Catalysts : Sometimes employed to enhance reaction rates and selectivity.
- Purification : Industrial scale purification often involves recrystallization or chromatographic methods to achieve high purity.
Reaction Conditions and Yields
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ethyl chloroformate reaction | Quinuclidine derivatives | NaOH or K2CO3, room temperature | 70-85 | Mild conditions, straightforward |
| Multi-step synthesis | Hydroxy or carboxy quinuclidine | Acid catalysis, ethanol, reflux | 60-80 | Requires intermediate purification |
| Continuous flow synthesis | Quinuclidine derivatives | Catalysts, controlled temperature | 80-90 | Industrial scale, high reproducibility |
Research Findings and Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the ethyl ester and bicyclic framework.
- Mass Spectrometry : Confirms molecular weight (183.25 g/mol).
- X-ray Crystallography : Used in some studies to confirm the bicyclic structure and stereochemistry.
- DFT Calculations : Support the stability and conformational analysis of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
